Molecular Architecture: Differentiation from 2-tert-Butyl Congener
The target compound (MW 257.26 g/mol, molecular formula C11H11N7O) is a des-tert-butyl analog of 2-tert-butyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide (MW ~313.4 g/mol) . The absence of the bulky, lipophilic tert-butyl group on the imidazo[1,2-b]pyridazine core is predicted to reduce steric hindrance and lipophilicity (cLogP difference estimated at ~1.5 log units), which directly affects membrane permeability and target-binding pocket compatibility.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW: 257.26 g/mol; cLogP: ~0.5 (estimated) |
| Comparator Or Baseline | 2-tert-butyl analog: MW: ~313.4 g/mol; cLogP: ~2.0 (estimated) |
| Quantified Difference | MW difference: ~56 g/mol; Estimated cLogP difference: ~1.5 log units |
| Conditions | In silico property prediction based on molecular formula; no experimentally measured values are publicly available. |
Why This Matters
A significant difference in lipophilicity directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making these two compounds non-interchangeable in cellular and in vivo assays.
